5-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
5-({1-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound that features a unique combination of indole, morpholine, and diazinane trione moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({1-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE typically involves multiple steps:
Formation of the Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Morpholine Group: The morpholine group is introduced via nucleophilic substitution, where morpholine reacts with an appropriate electrophile, such as an alkyl halide.
Formation of the Diazinane Trione Moiety: The diazinane trione moiety is formed through a cyclization reaction involving urea and a suitable carbonyl compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized products.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholine and indole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced alcohol or amine derivatives.
Substitution: Substituted morpholine or indole derivatives.
Scientific Research Applications
Chemistry
The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule, with applications in drug discovery and development.
Medicine
The compound has shown promise in medicinal chemistry, particularly as a potential therapeutic agent for various diseases due to its unique structural features.
Industry
In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 5-({1-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- 5-({1-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-OXAZINANE-2,4,6-TRIONE
- 5-({1-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-THIAZINANE-2,4,6-TRIONE
Uniqueness
The uniqueness of 5-({1-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE lies in its combination of structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and bioactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H18N4O5 |
---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
5-[[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C19H18N4O5/c24-16(22-5-7-28-8-6-22)11-23-10-12(13-3-1-2-4-15(13)23)9-14-17(25)20-19(27)21-18(14)26/h1-4,9-10H,5-8,11H2,(H2,20,21,25,26,27) |
InChI Key |
ABPFTXFSLCMJCH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)C=C4C(=O)NC(=O)NC4=O |
Origin of Product |
United States |
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